REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].Br[C:12]([CH3:19])([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14].S(=O)(=O)(O)O>[Zn].CCOCC>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](=[O:5])[C:12]([CH3:19])([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:18]
|
Name
|
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
58.2 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer is washed with saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow oil
|
Type
|
CUSTOM
|
Details
|
The oil is chromatographed on silica gel with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(C(C)(C(=O)OCC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.8 g | |
YIELD: PERCENTYIELD | 55.1% | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |